molecular formula C8H10O3 B1273293 2-Oxaspiro[4.4]nonane-1,3-dione CAS No. 5623-90-5

2-Oxaspiro[4.4]nonane-1,3-dione

Cat. No.: B1273293
CAS No.: 5623-90-5
M. Wt: 154.16 g/mol
InChI Key: HOKKSYPZFBKQAZ-UHFFFAOYSA-N
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Description

2-Oxaspiro[4.4]nonane-1,3-dione is a chemical compound with the molecular formula C₈H₁₀O₃ and a molecular weight of 154.17 g/mol . It is also known as 1,3-Dioxo-2-oxaspiro[4.4]nonane. This compound is characterized by its spirocyclic structure, which includes a dioxo group and an oxaspiro moiety. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Oxaspiro[4.4]nonane-1,3-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclohexanone with ethyl oxalate in the presence of a base, followed by acidification to yield the desired spiro compound . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the compound can be produced on a larger scale using similar synthetic routes as in laboratory settings. The scalability of the synthesis process depends on the availability of starting materials and the efficiency of the reaction conditions.

Chemical Reactions Analysis

Types of Reactions: 2-Oxaspiro[4.4]nonane-1,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield hydroxy derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the spirocyclic structure.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxy derivatives.

Scientific Research Applications

2-Oxaspiro[4.4]nonane-1,3-dione has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex spirocyclic compounds.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and binding affinities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Oxaspiro[4.4]nonane-1,3-dione involves its interaction with molecular targets through its spirocyclic structure. The compound can form stable complexes with various enzymes and receptors, influencing their activity. The pathways involved in these interactions are often studied to understand the compound’s potential therapeutic effects.

Comparison with Similar Compounds

    2-Oxaspiro[4.5]decane-1,3-dione: Similar spirocyclic structure with an additional carbon atom in the ring.

    3-Azaspiro[5.5]undecane-2,4-dione: Contains a nitrogen atom in the spirocyclic structure.

Uniqueness: 2-Oxaspiro[4.4]nonane-1,3-dione is unique due to its specific ring size and the presence of both oxo and oxaspiro groups. This combination imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

IUPAC Name

2-oxaspiro[4.4]nonane-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O3/c9-6-5-8(7(10)11-6)3-1-2-4-8/h1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOKKSYPZFBKQAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)CC(=O)OC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70371835
Record name 2-oxaspiro[4.4]nonane-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70371835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5623-90-5
Record name 2-Oxaspiro[4.4]nonane-1,3-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5623-90-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-oxaspiro[4.4]nonane-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70371835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-oxaspiro[4.4]nonane-1,3-dione
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Why is there interest in synthesizing compounds with high Fsp3 character?

A1: Compounds with high Fsp3 character are desirable in drug discovery because they tend to have improved physicochemical properties, such as better solubility, more favorable absorption, distribution, metabolism, and excretion (ADME) profiles, and potentially reduced toxicity []. These factors can significantly influence the success of a drug candidate.

Q2: How is 2-oxaspiro[4.4]nonane-1,3-dione used in the synthesis of these compounds?

A2: this compound serves as a key starting material in a multi-step synthesis []. It undergoes a Grignard reaction with either p-halophenyl- or p-alkylphenyl-magnesium bromide, leading to the formation of 2-oxoethyl-cycloalkanecarboxylic acids. These acids then react with hydrazine or phenylhydrazine to form the desired pyridazinone ring, which is a core structural feature of the target spiro[cycloalkane-pyridazinones] [].

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